molecular formula C12H20O3 B14299388 Gamahonolide A CAS No. 125564-58-1

Gamahonolide A

Cat. No.: B14299388
CAS No.: 125564-58-1
M. Wt: 212.28 g/mol
InChI Key: CLTIBVYVKQWLQV-GHMZBOCLSA-N
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Description

Gamahonolide A is a secondary metabolite isolated from the stromata of the endophytic fungus Epichloe typhina colonizing Phleum pratense (timothy grass). Its structure was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and optical rotatory dispersion (ORD) spectra. The absolute configuration was confirmed by analyzing the $ ^1 \text{H-NMR} $ shift differences between diastereomeric O-methylmandelate derivatives . This compound exhibits antifungal activity, though its precise molecular targets remain under investigation. It belongs to the butenolide class of compounds, characterized by a γ-lactone ring fused to an α,β-unsaturated carbonyl system, a structural motif linked to diverse bioactivities in natural products .

Properties

CAS No.

125564-58-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(2R)-2-[(6R)-6-hydroxyheptyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H20O3/c1-10(13)6-3-2-4-7-11-8-5-9-12(14)15-11/h5,9-11,13H,2-4,6-8H2,1H3/t10-,11-/m1/s1

InChI Key

CLTIBVYVKQWLQV-GHMZBOCLSA-N

Isomeric SMILES

C[C@H](CCCCC[C@@H]1CC=CC(=O)O1)O

Canonical SMILES

CC(CCCCCC1CC=CC(=O)O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Currently, there are no established industrial production methods for Gamahonolide A. The compound is primarily obtained through natural extraction from its fungal source .

Chemical Reactions Analysis

Types of Reactions

Gamahonolide A undergoes various chemical reactions typical of its functional groups. These include:

    Oxidation: this compound can undergo oxidation reactions, which may alter its antifungal properties.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur, particularly at reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory procedures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Mechanism of Action

The mechanism of action of Gamahonolide A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Gamahonolide A shares structural and functional similarities with several antifungal and cytotoxic compounds derived from endophytic fungi. Below is a comparative analysis:

Podophyllotoxin

  • Structural Class : Aryl tetralin lignan.
  • Source : Produced by Podophyllum plants and endophytes such as Phialocephala fortinii and Fusarium oxysporum .
  • Bioactivity :
    • Anticancer: Inhibits topoisomerase II, blocking DNA unwinding during mitosis .
    • Antiviral: Disrupts viral replication via reverse transcriptase inhibition .
  • Comparison with this compound: Structural: Podophyllotoxin lacks the butenolide ring but shares a polycyclic framework. Functional: Both compounds exhibit antifungal activity, but podophyllotoxin has broader applications in oncology.

Brefeldin A

  • Structural Class : Macrocyclic lactone.
  • Source : Isolated from endophytes like Eupenicillium brefeldianum and Aspergillus clavatus .
  • Bioactivity :
    • Antifungal: Active against Aspergillus niger and Candida albicans.
    • Antiviral: Blocks protein transport from the endoplasmic reticulum to the Golgi apparatus .
  • Comparison with this compound: Structural: Brefeldin A features a 13-membered macrolactone, contrasting with this compound’s smaller butenolide system. Functional: Both compounds target fungal pathogens, but brefeldin A has additional antiviral and antinematode effects.

Pestalofones C and E

  • Structural Class: Cyclohexanone derivatives.
  • Source : Produced by Pestalotiopsis fici, an endophyte of unidentified trees in China .
  • Bioactivity :
    • Antifungal: Effective against Aspergillus fumigatus, a pathogen causing invasive lung diseases .
  • Comparison with this compound: Structural: Pestalofones lack the α,β-unsaturated lactone but share oxygenated cyclohexane motifs. Functional: Both compounds are antifungal, but this compound’s activity spectrum against grass-specific fungi may differ.

Tabulated Comparison of Key Features

Compound Structural Class Source Key Bioactivities Mechanism of Action
This compound Butenolide derivative Epichloe typhina (on Phleum pratense) Antifungal Undetermined
Podophyllotoxin Aryl tetralin lignan Podophyllum spp. and endophytes Anticancer, antiviral Topoisomerase II inhibition
Brefeldin A Macrocyclic lactone Eupenicillium brefeldianum Antifungal, antiviral Protein transport inhibition
Pestalofones C/E Cyclohexanone derivatives Pestalotiopsis fici Antifungal Undetermined

Research Findings and Mechanistic Insights

  • Its butenolide moiety may interact with fungal membrane proteins or inhibit ergosterol biosynthesis, a common antifungal target .
  • Brefeldin A : Used extensively in cell biology to study vesicular trafficking, demonstrating the dual utility of fungal metabolites in research and therapy .

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